Subtype-Selective Binding: Why This Scaffold Wins on α4β2 Selectivity
The diazaspirocyclic compound class, which includes CAS 646055-91-6, selectively binds the human α4β2 nAChR subtype with high affinity (Ki < 35 nM). In parallel assays, the same compounds show very low affinity (Ki > 500 nM) for human α7, α3β4 (ganglion), and α1β1γδ (muscle) subtypes [1]. This results in a >14-fold selectivity window (500 nM / 35 nM = 14.3-fold) over the nearest off-target subtype within the nAChR family. In contrast, the endogenous agonist nicotine has a Ki of ~1 nM at α4β2 but also acts as a high-affinity agonist at ganglionic (α3β4) and muscle-type nAChRs, resulting in a narrower functional selectivity window [2]. The clinical comparator varenicline exhibits even higher α4β2 affinity (Ki of 0.12-0.15 nM) but carries >500-fold α3β4 selectivity and >3,500-fold α7 selectivity, reflecting a different pharmacological purpose [3]. The target compound's intermediate selectivity profile makes it uniquely suited for studies requiring α4β2 blockade without the high-potency, partial-agonist activity of varenicline or the pan-nAChR activation of nicotine.
| Evidence Dimension | Binding affinity (Ki) at human α4β2 and off-target nAChR subtypes |
|---|---|
| Target Compound Data | Ki < 35 nM (α4β2); Ki > 500 nM (α7, α3β4, α1β1γδ) |
| Comparator Or Baseline | Nicotine: Ki ~1 nM (α4β2); also high affinity at multiple subtypes. Varenicline: Ki 0.12-0.15 nM (α4β2); >500-fold selective over α3β4. |
| Quantified Difference | Selectivity window: >14-fold over off-target nAChRs for target class vs. variable selectivity for comparators |
| Conditions | Radioligand binding assays at human recombinant nAChR subtypes expressed in mammalian cell lines (Bioorg. Med. Chem. Lett. 2012, 22, 5089–5092; Guide to Pharmacology; Wikipedia). |
Why This Matters
Selectivity for the α4β2 subtype determines the experimental precision in studying cognition, addiction, and pain pathways without ganglionic or muscle side-effect confounds, directly influencing data reproducibility.
- [1] Strachan, J.-P., Farias, J. J., Zhang, J., Caldwell, W. S., & Bhatti, B. S. (2012). Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5089–5092. View Source
- [2] Wikipedia contributors. (2026). Alpha-4 beta-2 nicotinic receptor. In Wikipedia, The Free Encyclopedia. View Source
- [3] Varenicline. (n.d.). Ligand Activity Charts. Guide to Pharmacology. View Source
